

Spectral Data Analysis of 2-Methoxyhexane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-methoxyhexane** (C₇H₁₆O), a saturated ether. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring such data, and includes a visual workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Spectroscopic Data

The following sections present the predicted spectral data for **2-methoxyhexane**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for **2-methoxyhexane**.

Table 1: Predicted ¹H NMR Spectral Data for **2-Methoxyhexane**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.35	S	3H	-OCH₃
~3.25	m	1H	-CH(OCH₃)-
~1.3-1.5	m	2H	-CH ₂ - (adjacent to CH)
~1.2-1.4	m	4H	-CH2-CH2-
~1.05	d	3H	-CH(OCH3)CH3
~0.9	t	3H	-CH₂CH₃

Note: Predicted chemical shifts are based on typical values for alkyl ethers. Actual experimental values may vary slightly depending on the solvent and experimental conditions.[1][2][3][4][5]

Table 2: Predicted ¹³C NMR Spectral Data for **2-Methoxyhexane**

Chemical Shift (δ) ppm	Carbon Type	Assignment
~75-80	СН	-CH(OCH₃)-
~55-60	CH₃	-OCH₃
~35-40	CH ₂	-CH ₂ - (adjacent to CH)
~25-30	CH ₂	-CH ₂ -
~22-26	CH ₂	-CH ₂ -
~18-22	СН₃	-CH(OCH3)CH3
~14	СН₃	-CH ₂ CH ₃

Note: Predicted chemical shifts are based on typical values for alkyl ethers and may vary based on experimental conditions.[6][7][8][9][10]

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-methoxyhexane** is expected to be dominated by C-H and C-O stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for 2-Methoxyhexane

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
2850-3000	Strong	C-H Stretch	Alkane
1450-1470	Medium	C-H Bend	Alkane
1370-1390	Medium	C-H Bend	Alkane
1080-1150	Strong	C-O Stretch	Ether

Note: The absence of strong absorptions in the regions of 3200-3600 cm⁻¹ (O-H) and 1680-1750 cm⁻¹ (C=O) would be indicative of a pure ether sample.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The fragmentation of ethers is often characterized by alpha-cleavage.[11][12][13][14]

Table 4: Key Mass Spectrometry Data for **2-Methoxyhexane**

m/z	Relative Abundance	Proposed Fragment
116	Low	[M]+ (Molecular Ion)
59	High (Base Peak)	[CH(CH ₃)OCH ₃] ⁺
43	High	[C ₃ H ₇] ⁺
41	Medium	[C ₃ H ₅] ⁺

Note: The base peak at m/z 59 is a characteristic fragment for 2-alkoxyalkanes resulting from alpha-cleavage.[15]



Experimental Protocols

The following are standard experimental protocols for the acquisition of spectral data for a liquid sample such as **2-methoxyhexane**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-methoxyhexane** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[16][17][18] The solution should be homogeneous and free of any particulate matter.
- Instrumentation: The data is acquired using a standard NMR spectrometer (e.g., 300-500 MHz).
- Acquisition Parameters for ¹H NMR:
 - Number of Scans: 8-16
 - Relaxation Delay: 1-2 seconds
 - Pulse Width: Typically 30-45 degrees
 - Spectral Width: 0-12 ppm
- Acquisition Parameters for ¹³C NMR:
 - Number of Scans: 128-1024 (or more, depending on concentration)
 - Relaxation Delay: 2-5 seconds
 - Pulse Program: Proton-decoupled
 - Spectral Width: 0-220 ppm
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).[19]



FT-IR Spectroscopy

- Sample Preparation: For a neat liquid sample, a drop of 2-methoxyhexane is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[20] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.[21][22][23]
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.
- · Data Acquisition:
 - A background spectrum of the clean, empty salt plates or ATR crystal is recorded.
 - The sample is then placed in the beam path, and the sample spectrum is recorded.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
 - Spectral Range: Typically 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of 2-methoxyhexane is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 μg/mL.
 [24]
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Parameters:
 - Injection Volume: 1 μL
 - Injector Temperature: 250 °C

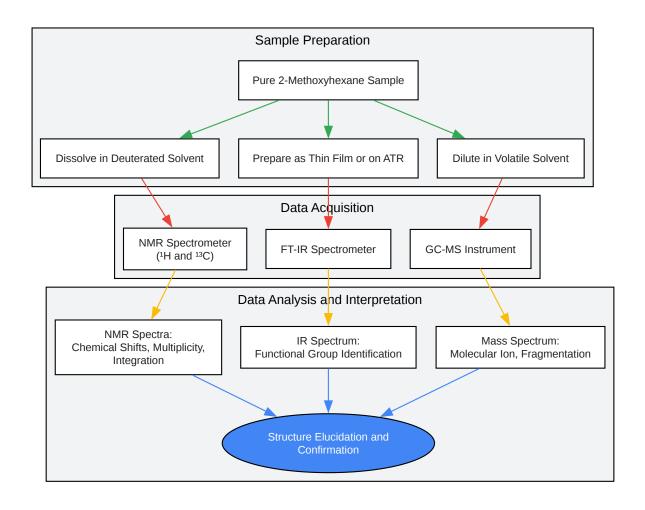


- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.[25][26]
- Column: A non-polar capillary column (e.g., DB-5ms).
- MS Parameters:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-300.
 - Scan Speed: 2-3 scans/second.
- Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of 2-methoxyhexane. The mass spectrum corresponding to this peak is then analyzed for its molecular ion and fragmentation pattern, which can be compared to a spectral library for confirmation.[27][28]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **2-methoxyhexane**.





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A generalized workflow for the spectroscopic analysis of **2-methoxyhexane**.

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